molecular formula C18H22N4O B5310230 N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine

N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine

Cat. No. B5310230
M. Wt: 310.4 g/mol
InChI Key: ZQOJUQSWOJMVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine, also known as EMIQ, is a synthetic compound that has been studied for its potential therapeutic applications. EMIQ is a derivative of quercetin, a flavonoid found in many plants, and has been shown to have antioxidant and anti-inflammatory properties. In

Mechanism of Action

N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine's mechanism of action is not fully understood, but it is believed to work through several pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and may have potential in the treatment of neurodegenerative diseases and cancer. N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation is its relatively low solubility, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to better understand its mechanism of action and potential therapeutic benefits. Another area of interest is its potential anti-cancer properties, and further studies are needed to explore its use in cancer treatment. Additionally, studies are needed to explore the potential use of N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine in other areas, such as cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine involves several steps, including the reaction of quercetin with ethyl iodide to form 2-ethylquercetin, which is then reacted with methylamine to form N-(2-ethyl-3-methyl-1H-indol-5-ylmethyl)-2-ethylquercetin. This compound is then reacted with 4-chloro-6-(methoxymethyl)pyrimidine to form N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine.

Scientific Research Applications

N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine has been studied for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties. It has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-4-16-12(2)15-7-13(5-6-17(15)22-16)9-19-18-8-14(10-23-3)20-11-21-18/h5-8,11,22H,4,9-10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOJUQSWOJMVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1)C=CC(=C2)CNC3=NC=NC(=C3)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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